3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S/c1-2-7(1)9-13-10(17-14-9)15-5-8(6-15)16-11-3-4-12-16/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYPMUFEHBWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazole ring through a cyclization reaction involving hydrazines and amidines . The azetidine ring can be introduced via nucleophilic substitution reactions, while the thiadiazole ring is often formed through cyclization reactions involving thiosemicarbazides and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to interact with biological targets. Studies have shown that compounds similar to 3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole demonstrate efficacy against various bacterial strains and fungi.
2. Anticancer Properties
Thiadiazole derivatives are being investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, research has demonstrated that certain thiadiazole compounds can induce apoptosis in cancer cells by triggering oxidative stress pathways.
3. Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Thiadiazole derivatives have been shown to possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiadiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Case Study 2: Anticancer Mechanisms
A research article in Cancer Letters explored the anticancer mechanisms of thiadiazole derivatives. The study highlighted that compounds targeting the PI3K/Akt/mTOR signaling pathway showed promise in inhibiting tumor growth in vitro and in vivo models. The specific role of the triazole group was emphasized as crucial for enhancing potency against cancer cell lines .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Insights
Crystallographic data for thiadiazoles refined via SHELXL reveal:
- Bond Lengths : Thiadiazole S–N bonds average 1.63 Å, consistent across derivatives.
- Ring Conformations : Azetidine substituents introduce puckering angles of 10–15°, distinct from planar imidazole or piperidine groups .
- Hydrogen Bonding : Triazole N-atoms in the target compound may form stronger H-bonds (e.g., N⋯H–O distances ~2.8 Å) compared to imidazole derivatives (~3.0 Å) .
Research Findings and Limitations
While the provided evidence emphasizes crystallographic tools (e.g., SHELX , ORTEP-3 , WinGX ) and synthetic protocols , direct data on the target compound’s biological activity or experimental crystallography are absent. Further studies should:
Compare its solubility and stability with analogues using HPLC or DSC.
Resolve its crystal structure to confirm conformational predictions.
Biological Activity
The compound 3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a cyclopropyl group and a triazole moiety attached to an azetidine ring within a thiadiazole framework. The molecular formula is with a molecular weight of approximately 286.35 g/mol.
Anticancer Activity
Research has indicated that compounds containing thiadiazole structures exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown potent cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating strong growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | G2/M phase arrest |
| 4i | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been associated with enhanced antimicrobial properties. For example, compounds with chlorine or bromine substitutions showed increased efficacy against various bacterial strains .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D-4 | Staphylococcus aureus | 15 µg/mL |
| D-20 | Escherichia coli | 10 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications in the substituents on the thiadiazole ring can significantly influence their biological properties:
- Electron-donating groups (e.g., -OCH₃) at specific positions enhance anticancer and antioxidant activities.
- Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial potency against a broad spectrum of pathogens.
A detailed SAR analysis indicates that the positioning and nature of substituents play a pivotal role in modulating biological activity .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole-based compounds in preclinical models:
- Thiadiazole Derivative Study : A derivative with a piperazine ring exhibited enhanced lipophilicity and improved anticancer activity against MCF-7 cells compared to its parent compound.
- In Vivo Studies : In vivo evaluations demonstrated that thiadiazole compounds could significantly reduce tumor size in xenograft models when administered at therapeutic doses.
Q & A
Q. What are the optimal synthetic routes for 3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Cyclopropane integration : Reacting cyclopropylamine derivatives with thiourea under acidic conditions to form the thiadiazole core .
- Azetidine functionalization : Introducing the azetidine-triazole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Characterization : Intermediates are validated using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity. Elemental analysis (C, H, N, S) ensures purity (>95%) .
Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : -NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., cyclopropyl CH at δ 1.2–1.5 ppm, azetidine N-CH at δ 3.8–4.2 ppm). -NMR confirms carbonyl (C=O) and thiadiazole C-S peaks .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. Retention time consistency and single-peak elution indicate homogeneity .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and bacterial enzyme targets?
- Methodological Answer :
- Target Selection : Focus on enzymes like DNA gyrase or β-lactamase, where thiadiazole derivatives show inhibitory activity .
- Docking Protocol : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1KZN for gyrase). Grid boxes centered on active sites (e.g., ATP-binding pocket) .
- Analysis : Key interactions include hydrogen bonds between the triazole N-atoms and Arg456 (gyrase) or hydrophobic contacts with the cyclopropyl group and Val120. Binding energy (ΔG ≤ -8.5 kcal/mol) correlates with experimental MIC values .
Q. What strategies address contradictions in biological activity data across derivatives with varying substituents?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole vs. bulky azetidine moieties). For example:
- Electron-deficient triazoles enhance antibacterial activity (MIC: 2 µg/mL) but reduce solubility .
- Azetidine ring size : Smaller rings (azetidine vs. pyrrolidine) improve membrane permeability but may lower target affinity .
- Experimental Validation : Perform parallel assays (e.g., broth microdilution for MIC, LogP for lipophilicity) to isolate confounding variables. For instance, conflicting cytotoxicity data may arise from off-target effects, requiring transcriptomic profiling .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0. Input SMILES to estimate:
- CYP450 metabolism : Triazole rings are susceptible to 3A4 oxidation; cyclopropyl groups reduce clearance .
- Half-life : Predicted t = 4.2 hours (human liver microsomes), validated via in vitro assays .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability in aqueous and lipid bilayers. High RMSD (>2 Å) in water suggests aggregation risks .
Data Contradiction Resolution
Q. How should researchers resolve discrepancies in reported IC values against cancer cell lines?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., MTT vs. SRB assays, 48h vs. 72h incubation). For example, MTT may overestimate viability in slow-growing lines .
- Cell Line Authentication : Use STR profiling to confirm lineage (e.g., HeLa vs. MCF-7). Contaminated lines skew results .
- Dose-Response Curves : Fit data with Hill slopes (GraphPad Prism). Outliers may indicate assay interference (e.g., compound fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
